1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene
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Overview
Description
Preparation Methods
The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring through a series of chemical reactions. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic aromatic substitution (SNAr) can replace fluorine atoms with nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene can be compared with other similar fluorinated aromatic compounds, such as:
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but different substitution pattern on the benzene ring.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of difluoromethoxy groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H5F5O2 |
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Molecular Weight |
228.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-4-1-5(10)7(11)6(2-4)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
RINIPXVQXIPSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)OCF |
Origin of Product |
United States |
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